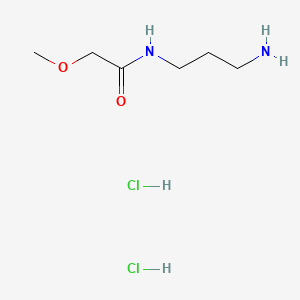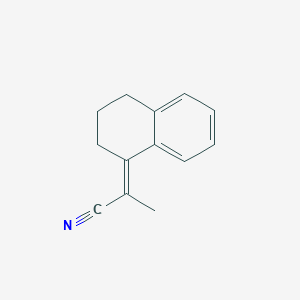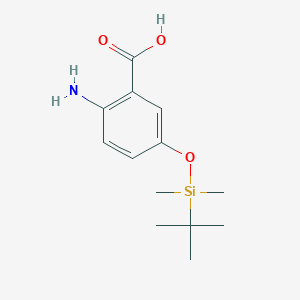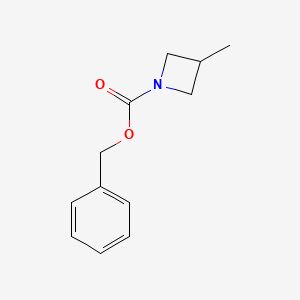
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is a chemical compound that features both an amine and an amide functional group. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable complexes with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride exerts its effects involves the interaction of its amine and amide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is unique due to its combination of amine and amide functional groups, which provide it with versatile reactivity and the ability to form stable complexes. This makes it particularly useful in applications requiring specific molecular interactions and modifications.
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-2-methoxyacetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-5-6(9)8-4-2-3-7;;/h2-5,7H2,1H3,(H,8,9);2*1H |
Clave InChI |
KJDAKYGIFYVABE-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)

![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)


![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)


![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
